molecular formula C23H25N3O3 B2967944 N1-mesityl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898438-46-5

N1-mesityl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

Cat. No.: B2967944
CAS No.: 898438-46-5
M. Wt: 391.471
InChI Key: UPEBTASLHXDJPO-UHFFFAOYSA-N
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Description

This compound is an organic molecule that contains several functional groups and rings, including a pyridoquinoline ring and an oxalamide group. These types of compounds are often involved in various biological processes and could have potential applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit aromaticity due to the presence of the pyridoquinoline ring, and the oxalamide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The pyridoquinoline ring might undergo electrophilic aromatic substitution reactions, while the oxalamide group could be involved in nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Synthesis and Characterization

The compound N1-mesityl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide belongs to a class of molecules that exhibit versatile pharmacological and chemical properties due to their complex heterocyclic structures. Studies on related compounds have shown that these molecules can be synthesized through various methods including oxidative cyclization, which provides a pathway for creating a wide array of structurally similar compounds with potential applications in medicinal chemistry and materials science. For instance, the synthesis and characterization of organic salts and coordination polymers demonstrate the compounds' potential in forming complex structures with unique properties (Faizi et al., 2018); (Wu et al., 2017).

Catalytic Behavior and Reactivity

The bifunctional nature of related quinoline derivatives has been explored in studies focusing on their reactivity and catalytic behavior towards various metals and organic transformations. For example, the reactivity of the ambiphilic molecule 8-(dimesitylboryl)quinoline with hydrolysis and coordination to Cu(I), Ag(I), and Pd(II) showcases the potential applications of these compounds in catalysis and organic synthesis. Such studies reveal how the structural features of these molecules can influence their reactivity and interaction with metals, opening avenues for the development of new catalysts and reaction methodologies (Son et al., 2010).

Biological Imaging and Sensing

Quinoline derivatives have also found applications in biological imaging and sensing, where their fluorescent properties can be utilized to detect ions and molecules within biological systems. The development of multifunctional Schiff bases as fluorescence sensors for Al³⁺ and colorimetric sensors for CN⁻ demonstrates the utility of quinoline-based compounds in bioimaging and environmental monitoring. These compounds exhibit selective fluorescence responses and high sensitivity, making them suitable for applications in detecting metal ions and anions in various environments (Lee et al., 2014).

Environmental Applications

Additionally, the environmental applications of quinoline derivatives, such as in the biodegradation and oxidation of pollutants, highlight the compounds' potential in environmental science and engineering. Studies on accelerating quinoline biodegradation using endogenous electron donors suggest that these compounds can play a role in enhancing the efficiency of bioremediation processes, providing a sustainable approach to pollution management (Bai et al., 2015).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context. For example, if this compound were a drug, its mechanism of action might involve binding to a specific protein or enzyme .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve exploring its potential applications in various fields, such as medicinal chemistry or material science. Further studies could also investigate its synthesis, properties, and reactivity .

Properties

IUPAC Name

N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-13-9-14(2)20(15(3)10-13)25-23(29)22(28)24-18-11-16-5-4-8-26-19(27)7-6-17(12-18)21(16)26/h9-12H,4-8H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEBTASLHXDJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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